The compound is identified by the Chemical Abstracts Service (CAS) number 237479. It is categorized as an organic compound due to its carbon-based molecular structure, which features both carboxylic acid and amide functional groups. The presence of the nitro group also classifies it as a nitroaromatic compound, which can exhibit unique chemical properties and reactivities.
The synthesis of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid typically involves the reaction between 4-nitroaniline and benzoic acid derivatives under specific conditions. Here are the common methods used for its synthesis:
The molecular structure of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid can be described as follows:
OC(=O)c1ccccc1C(=O)Nc1ccc(cc1)[N+]([O-])=OXJXGZVQFZQJXAI-UHFFFAOYSA-NThe structural integrity can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the arrangement of atoms within the molecule.
2-[(4-Nitrophenyl)carbamoyl]benzoic acid can participate in several chemical reactions:
The mechanism of action for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid primarily involves its interactions at a molecular level:
Studies involving enzyme assays or cellular models could provide quantitative data on its efficacy and mechanisms.
The physical and chemical properties of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Density | Not available |
These properties influence its behavior in various applications and reactions.
2-[(4-Nitrophenyl)carbamoyl]benzoic acid has several scientific applications:
2-[(4-Nitrophenyl)carbamoyl]benzoic acid is a crystalline organic compound with the systematic name 2-[(4-nitrophenyl)carbamoyl]benzoic acid, reflecting its precise atomic connectivity. Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 286.24 g/mol. Structurally, it features a benzoic acid moiety connected via an amide bond (–NHC(O)–) to a para-substituted nitrobenzene ring. This arrangement creates an electron-deficient system with distinct electronic properties suitable for both synthetic and analytical applications. The carbamoyl bridge (–C(O)NH–) adopts a planar conformation due to partial double-bond character, facilitating conjugation between the aromatic systems.
The compound is recognized by several synonyms, including 4'-nitrophthalanilic acid, emphasizing its relationship to phthalic acid derivatives and aniline analogs. Key chemical identifiers include:
Table 1: Standard Chemical Identifiers
| Identifier Type | Value |
|---|---|
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N+[O-])C(=O)O |
| InChI | InChI=1S/C14H10N2O5/c17-13(11-3-1-2-4-12(11)14(18)19)15-9-5-7-10(8-6-9)16(20)21/h1-8H,(H,15,17)(H,18,19) |
| InChIKey | HTQXIEKIBOJPHY-UHFFFAOYSA-N |
| CAS Registry | 237479-62-2 (implied by CID 237479) |
The InChIKey serves as a unique digital fingerprint for database searches, while the SMILES notation explicitly encodes the ortho-carboxybenzamide core and para-nitro substitution on the aniline ring [3].
The compound emerged from early investigations into N-arylphthalimide derivatives, first synthesized via classical condensation reactions between anthranilic acid derivatives and activated aniline compounds. A typical synthesis involves the nucleophilic acyl substitution between phthalic anhydride (or its analogs) and 4-nitroaniline. This method parallels documented procedures for structurally related carboxamide compounds, where aromatic amines react with carboxylic acid precursors under mild conditions to form crystalline products .
Initial research focused on its physicochemical behavior, revealing:
This compound occupies a strategic niche in chemical research due to its bifunctional reactivity (carboxylic acid + electron-deficient aryl amide) and structural rigidity. Key applications include:
Organic Synthesis
Medicinal Chemistry
While not a drug itself, its structural motif appears in pharmacologically active molecules. The carboxyanilide scaffold is prevalent in compounds exhibiting:
Analytical Science
Advanced mass spectrometry studies utilize its predictable fragmentation patterns and adduct formation. Predicted Collision Cross Section (CCS) values enable precise identification in complex matrices:
Table 2: Predicted Collision Cross Sections (CCS) for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 287.06624 | 159.5 |
| [M+Na]⁺ | 309.04818 | 164.4 |
| [M-H]⁻ | 285.05168 | 165.0 |
| [M+HCOO]⁻ | 331.05716 | 183.3 |
These CCS values support its use as a calibration standard in ion mobility spectrometry, enhancing metabolite identification in "omics" workflows [3].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8